molecular formula C18H34O4 B14318230 Diethyl 2-decylbutanedioate CAS No. 112008-99-8

Diethyl 2-decylbutanedioate

Cat. No.: B14318230
CAS No.: 112008-99-8
M. Wt: 314.5 g/mol
InChI Key: OOIAZKGZMYMYEC-UHFFFAOYSA-N
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Description

Diethyl 2-decylbutanedioate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by its long carbon chain, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-decylbutanedioate can be synthesized through the esterification of 2-decylbutanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-decylbutanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-decylbutanedioic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 2-decylbutanedioic acid and ethanol.

    Reduction: 2-decylbutanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-decylbutanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of diethyl 2-decylbutanedioate involves its hydrolysis in biological systems to release 2-decylbutanedioic acid and ethanol. The ester linkage is susceptible to enzymatic cleavage by esterases, which are enzymes that catalyze the hydrolysis of esters. The released products can then participate in various metabolic pathways.

Comparison with Similar Compounds

    Diethyl malonate: Another ester with similar reactivity but a shorter carbon chain.

    Diethyl succinate: Similar ester structure but with a different carbon chain length.

    Diethyl adipate: An ester with a longer carbon chain and different physical properties.

Uniqueness: Diethyl 2-decylbutanedioate is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This uniqueness makes it valuable in specific applications where longer carbon chains are advantageous, such as in the production of certain polymers and as a plasticizer.

Properties

CAS No.

112008-99-8

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

diethyl 2-decylbutanedioate

InChI

InChI=1S/C18H34O4/c1-4-7-8-9-10-11-12-13-14-16(18(20)22-6-3)15-17(19)21-5-2/h16H,4-15H2,1-3H3

InChI Key

OOIAZKGZMYMYEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

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